2-(4-tert-butylphenyl)propanal, commonly known as Bourgeonal, is an aromatic aldehyde characterized by its floral, watery, and green scent reminiscent of lily of the valley. Its chemical formula is C₁₃H₁₈O, with a molecular weight of approximately 190.28 g/mol. This compound appears as a pale yellow liquid at room temperature and has a boiling point of 207°C and a melting point of -11°C . Bourgeonal is notable for its use in the fragrance industry, where it serves as a key ingredient in perfumes and personal care products.
Bourgeonal undergoes various chemical transformations typical of aldehydes. It can participate in:
Bourgeonal exhibits significant biological activity, particularly as a chemo-attractant for human spermatozoa. It activates the olfactory receptor OR1D2, which enhances sperm motility by opening calcium ion channels, effectively guiding sperm towards the ovum during fertilization . This unique property suggests an evolutionary role in sexual selection, as males have been found to possess a higher sensitivity to Bourgeonal than females due to increased expression of the receptor in both olfactory and non-olfactory tissues .
The synthesis of 2-(4-tert-butylphenyl)propanal can be achieved through several methods:
Bourgeonal is primarily used in the fragrance industry due to its appealing scent profile. Its applications include:
Research has shown that Bourgeonal interacts with olfactory receptors, particularly OR1D2. This interaction not only enhances sperm motility but also suggests potential implications for reproductive biology and pheromone signaling. Studies indicate that prolonged exposure may lead to dermal sensitization and systemic toxicity, highlighting the need for careful regulation in consumer products .
Bourgeonal shares structural similarities with several other aromatic aldehydes used in perfumery. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(4-tert-Butylphenyl)propanal | Aromatic Aldehyde | Similar floral scent but different olfactory properties |
| 3-(4-Isopropylphenyl)propanal | Aromatic Aldehyde | More marine scent; less studied than Bourgeonal |
| 3-(4-tert-Butylbenzyl)propionaldehyde | Aromatic Aldehyde | Known as Lysmeral; similar applications but unique toxicity profile |
| Cyclamen Aldehyde | Aromatic Aldehyde | Distinct aquatic scent; used differently in fragrances |
| Nympheal | Synthetic Fragrance | Designed as a non-toxic alternative; lacks adverse effects |
Bourgeonal is unique due to its specific interaction with sperm olfactory receptors and its established role in enhancing reproductive success through chemotaxis .